N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-amine with 2-oxo-2H-chromene-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can modulate inflammatory pathways, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(3,5-dimethyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
- N-(4-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the 3-methyl group on the thiadiazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological effects compared to similar compounds.
Properties
Molecular Formula |
C13H9N3O3S |
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Molecular Weight |
287.30 g/mol |
IUPAC Name |
N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C13H9N3O3S/c1-7-14-13(20-16-7)15-11(17)9-6-8-4-2-3-5-10(8)19-12(9)18/h2-6H,1H3,(H,14,15,16,17) |
InChI Key |
WXXGVTNIWQLBLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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